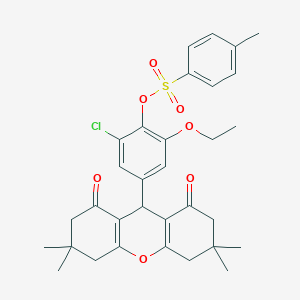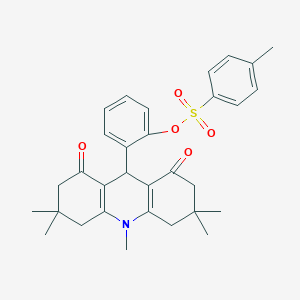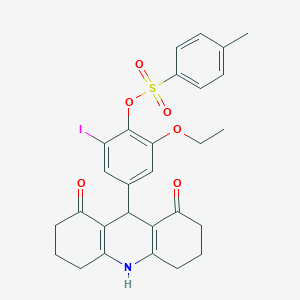![molecular formula C17H15ClN2O6S B300867 (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300867.png)
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, also known as Morinidazole, is a novel antibacterial and antiprotozoal drug. It is a derivative of 5-nitroimidazole and has been developed as a potential treatment for a variety of bacterial and parasitic infections.
作用机制
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione exerts its antibacterial and antiprotozoal effects by targeting the DNA of the microorganisms. It is activated by the nitroreductase enzymes present in the microorganisms and forms reactive intermediates that damage the DNA. This leads to the inhibition of DNA synthesis and ultimately the death of the microorganisms.
Biochemical and Physiological Effects:
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is well-tolerated in humans and has a good safety profile. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 10 hours. (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is primarily excreted in the urine and feces.
实验室实验的优点和局限性
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is easy to synthesize and has a good safety profile. It is also effective against a wide range of microorganisms, making it a versatile tool for researchers. However, (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has some limitations as well. It is not effective against all microorganisms, and its mechanism of action may not be suitable for all research applications.
未来方向
There are several future directions for the research and development of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione. One area of interest is the use of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione as a treatment for antibiotic-resistant infections. (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to be effective against some antibiotic-resistant bacteria, making it a promising candidate for further study. Another area of interest is the use of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione in combination with other antibiotics or antiprotozoal drugs. This could potentially enhance the effectiveness of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione and reduce the development of resistance. Finally, there is a need for further studies on the safety and efficacy of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione in humans, particularly in the treatment of parasitic infections.
合成方法
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is synthesized by reacting 2-(morpholin-4-yl)-2-oxoethylamine with 5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione in the presence of a base. The reaction proceeds under mild conditions and yields the desired product in good yield.
科学研究应用
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been extensively studied for its antibacterial and antiprotozoal properties. It has been shown to be effective against a range of Gram-negative and Gram-positive bacteria, including Helicobacter pylori, Escherichia coli, and Staphylococcus aureus. (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has also been found to be effective against the protozoan parasites Trichomonas vaginalis and Giardia lamblia.
属性
产品名称 |
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C17H15ClN2O6S |
分子量 |
410.8 g/mol |
IUPAC 名称 |
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H15ClN2O6S/c18-11-7-13-12(25-9-26-13)5-10(11)6-14-16(22)20(17(23)27-14)8-15(21)19-1-3-24-4-2-19/h5-7H,1-4,8-9H2/b14-6- |
InChI 键 |
KZGIMZGSAGSNAW-NSIKDUERSA-N |
手性 SMILES |
C1COCCN1C(=O)CN2C(=O)/C(=C/C3=CC4=C(C=C3Cl)OCO4)/SC2=O |
SMILES |
C1COCCN1C(=O)CN2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)SC2=O |
规范 SMILES |
C1COCCN1C(=O)CN2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)SC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[({1-[(1-allyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-naphthyl}oxy)methyl]benzonitrile](/img/structure/B300785.png)
![ethyl 5-(4-isopropoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300787.png)
![N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B300789.png)
![4-[10-(2-Methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenyl 4-methylbenzenesulfonate](/img/structure/B300790.png)

![9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300794.png)


![9-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodophenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300797.png)
![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B300798.png)
![ethyl 4-[4-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B300799.png)

![N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide](/img/structure/B300805.png)
